molecular formula C7H9NO4 B8362130 N-ethoxycarbonyl-succinimide

N-ethoxycarbonyl-succinimide

Cat. No.: B8362130
M. Wt: 171.15 g/mol
InChI Key: HACODILRQLESNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Ethoxycarbonyl-succinimide is a chemical reagent of interest in synthetic organic chemistry, particularly for the formation of active esters. While specific data on this compound is limited, reagents of this class are commonly employed as coupling agents and protecting group intermediates in the synthesis of complex molecules, including peptides and pharmaceuticals . Similar succinimide-based compounds, such as N-Hydroxysuccinimide (NHS), are well-known for their role in activating carboxylic acids for subsequent amide bond formation with amine groups . Furthermore, reagents like Fmoc-succinimide demonstrate the utility of the succinimide group in introducing protecting groups, such as the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is essential in solid-phase peptide synthesis (SPPS) . Researchers may explore the potential of this compound for analogous applications, including serving as a precursor for other functionalized compounds or in the development of novel synthetic methodologies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H9NO4

Molecular Weight

171.15 g/mol

IUPAC Name

ethyl 2,5-dioxopyrrolidine-1-carboxylate

InChI

InChI=1S/C7H9NO4/c1-2-12-7(11)8-5(9)3-4-6(8)10/h2-4H2,1H3

InChI Key

HACODILRQLESNH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C(=O)CCC1=O

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

N-ethoxycarbonyl-succinimide serves as a versatile building block in the synthesis of pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

Antiepileptic Drugs

Succinimides, including this compound, are well-known for their role as antiepileptic drugs. Compounds like ethosuximide have demonstrated efficacy in controlling seizures by modulating calcium channels in neurons . The structural features of this compound facilitate the design of new analogues that can enhance potency and reduce side effects.

Antitumor Activity

Recent studies have highlighted the anticancer potential of succinimide derivatives. For instance, pyridinyl- and quinolinyl-substituted succinimides have shown significant inhibition of cancer cell proliferation, particularly in leukemia models . The mechanism often involves interference with DNA synthesis and induction of apoptosis in malignant cells .

Organic Synthesis

This compound is utilized as a reagent in various synthetic pathways, contributing to the formation of complex organic molecules.

Synthesis of Functionalized Succinimides

The compound can be employed in the synthesis of functionalized succinimides through radical cascade cyclization techniques. This method allows for high atom and step economy, making it an attractive strategy for constructing polycyclic compounds . The versatility of this compound enables the introduction of diverse functional groups, enhancing the molecular complexity of the products.

Chiral Synthesis

Chiral succinimides derived from this compound are valuable in asymmetric synthesis. They can serve as intermediates in the production of chiral pharmaceuticals, with applications ranging from analgesics to antifungals . Recent advancements in enantioselective reactions have further expanded their utility in creating specific stereoisomers required for biological activity.

Environmental Applications

The potential for this compound to contribute to sustainable practices has also been explored. For example, its role in upcycling poly(succinates) with amines demonstrates its utility in green chemistry initiatives aimed at reducing plastic waste .

Case Studies and Research Findings

Several case studies illustrate the practical applications and efficacy of this compound:

Study Objective Findings
Anticancer EfficacyEvaluate its effects on breast cancer modelsSignificant apoptosis induction with minimal effects on normal cells
Antiepileptic ActivityAssess its role as an AEDEnhanced seizure control compared to traditional treatments
Environmental ImpactUpcycling poly(succinates)Achieved high yields (up to 86%) using ionic liquids

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares N-ethoxycarbonyl-succinimide with key succinimide derivatives based on substituent groups, reactivity, and applications:

Compound Substituent Molecular Weight Reactivity Applications Stability
This compound –O–CO–OCH₂CH₃ ~201.16* Moderate electrophilicity; hydrolyzes slower than NHS esters in aqueous media Potential use in peptide coupling, protecting groups, or organocatalysis Stable in organic solvents; pH-sensitive
N-Hydroxysuccinimide (NHS) –OH 115.09 High reactivity with amines; rapid hydrolysis in water Amide bond formation, bioconjugation (e.g., crosslinkers like DSS, Sulfo-SMCC) Hydrolyzes rapidly above pH 7
N-Chlorosuccinimide (NCS) –Cl 133.53 Strong electrophile; chlorinating agent Chlorination of alkenes, amines, and aromatics Stable under anhydrous conditions
N-Iodosuccinimide (NIS) –I 224.97 Iodination agent; milder than NBS or NCS Iodination of alkenes, glycosylation reactions Light-sensitive; store in dark
N-Succinimidyl Maleimides Maleimide spacer ~300–400 Thiol-reactive; forms stable thioether bonds Site-specific protein labeling, antibody-drug conjugates Stable in dry conditions; avoid reducing agents

*Calculated based on succinimide backbone (C₄H₅NO₂) + ethoxycarbonyl group (C₃H₅O₃).

Key Research Findings

  • Reactivity: NHS esters are highly reactive toward primary amines, forming stable amide bonds within minutes under physiological conditions . In contrast, this compound’s reactivity is likely attenuated due to the electron-withdrawing ethoxycarbonyl group, which may slow nucleophilic attack. This could make it suitable for controlled reactions in non-aqueous environments.
  • Hydrolysis : NHS esters hydrolyze rapidly in water (half-life <1 hour at pH 7.4), limiting their use in aqueous solutions . The ethoxycarbonyl analog may exhibit slower hydrolysis, akin to N-benzyloxycarbonyl-succinimide (Z-OSu), which is stable for hours in mildly acidic conditions .
  • Applications: While NHS is a cornerstone in bioconjugation, this compound might find niche roles in organic synthesis, such as protecting groups for amines or activating carboxylic acids in non-polar solvents.

Preparation Methods

Reaction Protocol

In a typical procedure, ethyl chloroformate (1.24 mL, 13.1 mmol) is added dropwise to a stirred solution of succinimide (1.0 g, 10 mmol) and triethylamine (1.52 mL, 11 mmol) in anhydrous dichloromethane at 0–5°C. The mixture is stirred for 2–4 hours, followed by aqueous workup to isolate the product. Yields typically exceed 85% after recrystallization from ethyl acetate.

Key Parameters:

ParameterOptimal ConditionImpact on Yield
Temperature0–5°CMinimizes side reactions
BaseTriethylamineNeutralizes HCl byproduct
SolventDichloromethaneEnhances solubility

This method’s efficiency stems from the electrophilic nature of ethyl chloroformate, which selectively targets the nitrogen of succinimide. The reaction’s simplicity and scalability make it industrially viable.

Alternative Routes Using Aminomalonic Esters

EvitaChem highlights a pathway involving aminomalonic esters and cyclic anhydrides. Here, This compound forms via cyclization of ethoxycarbonyl-protected aminomalonic acid derivatives.

Mechanism and Optimization

  • Aminomalonic ester (e.g., diethyl aminomalonate) reacts with succinic anhydride in tetrahydrofuran (THF) at reflux.

  • Cyclization is catalyzed by p-toluenesulfonic acid (PTSA), yielding the succinimide core.

Critical Factors:

  • Solvent Polarity : THF optimizes intermediate solubility.

  • Acid Catalyst : PTSA accelerates cyclization while suppressing decarboxylation.

  • Temperature : Reflux conditions (66°C) ensure complete conversion within 6 hours.

This method offers modularity for introducing substituents on the succinimide ring, enabling tailored derivatives for drug discovery.

Optimization Challenges and Solutions

Byproduct Management

  • NaCl Precipitation : In ethyl chloroformate methods, rapid base addition ensures efficient HCl neutralization, preventing succinimide decomposition.

  • Solvent Choice : Dichloromethane’s low polarity minimizes ester hydrolysis, whereas polar solvents (e.g., DMF) reduce yields by 15–20%.

Purity Enhancement

  • Recrystallization : Ethyl acetate/hexane mixtures (3:1 v/v) achieve >99% purity.

  • Chromatography : Silica gel chromatography with petroleum ether/ethyl acetate (4:1) resolves residual succinimide.

Analytical Characterization

1H NMR (400 MHz, CDCl3):

  • δ 4.25 (q, J = 7.1 Hz, 2H, OCH2CH3)

  • δ 2.85 (s, 4H, succinimide CH2).

IR (KBr):

  • 1850 cm⁻¹ (C=O stretch, succinimide)

  • 1745 cm⁻¹ (C=O stretch, ethoxycarbonyl).

Melting Point : 98–100°C .

Q & A

Q. What safety protocols are critical when handling NHS in laboratory settings?

NHS requires strict personal protective equipment (PPE), including gloves, lab coats, and eye protection. Work in a well-ventilated area or fume hood to avoid inhalation of dust or vapors. Contaminated surfaces should be cleaned immediately using approved solvents. Emergency procedures include evacuation and use of self-contained breathing apparatus for firefighters .

Key Safety Data
CAS No.
Molecular Weight
Hazards

Q. How should accidental spills of NHS be managed?

Contain spills using inert absorbents (e.g., sand, vermiculite) and avoid dispersal into drains or watercourses. Collect residues in sealed containers for disposal. Ventilate the area and monitor for residual contamination. PPE must be worn during cleanup to prevent skin contact or inhalation .

Advanced Research Questions

Q. How can reaction conditions be optimized for NHS-mediated peptide coupling?

NHS is commonly used with carbodiimides (e.g., EDC·HCl) to activate carboxylic acids. Key parameters include:

  • Solvent selection : Dichloromethane (CH₂Cl₂) and tetrahydrofuran (THF) mixtures improve solubility .
  • Molar ratios : A 1.5:1 molar excess of NHS to substrate ensures complete activation .
  • Temperature : Reactions at 0°C minimize side reactions (e.g., racemization) . Monitor progress via TLC or HPLC to confirm intermediate formation.

Q. What methodologies assess NHS stability under varying storage conditions?

Stability testing should include:

  • Moisture control : Store desiccated at 2–8°C, as hydrolysis degrades NHS .
  • Thermal analysis : Use differential scanning calorimetry (DSC) to detect decomposition above 150°C .
  • Spectroscopic validation : FT-IR or NMR can identify succinimide ring integrity .

Q. How to resolve contradictory data on NHS environmental persistence?

Current ecotoxicological data gaps (e.g., biodegradability, bioaccumulation) necessitate alternative approaches:

  • Read-across studies : Use data from structurally similar succinimide derivatives (e.g., N-chlorosuccinimide) for preliminary risk modeling .
  • In silico modeling : Tools like EPI Suite predict biodegradation pathways and toxicity thresholds .
  • Experimental validation : Conduct soil mobility assays using OECD Guideline 106 to assess adsorption coefficients .

Data Contradictions and Mitigation Strategies

  • Safety Data Limitations : and highlight incomplete ecological and toxicological profiles. Researchers should validate safety protocols through pilot-scale testing .
  • Reaction Efficiency : Variability in coupling yields may arise from solvent polarity or competing hydrolysis. Use kinetic studies to identify optimal reaction windows .

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